![molecular formula C8H12N2 B1589656 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 569351-26-4](/img/structure/B1589656.png)

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Overview

Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .

Synthesis Analysis

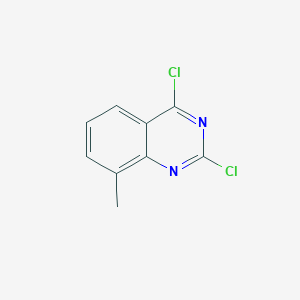

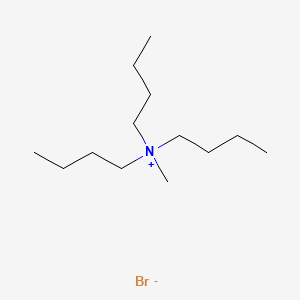

An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale . This method is also applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .Molecular Structure Analysis

The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is represented by the formula C8H12N2 .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine include an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .Scientific Research Applications

Efficient Synthesis Techniques

- Nechayev et al. (2013) demonstrated an efficient synthesis process for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, highlighting its potential for large-scale production. This process is applicable for creating various N6-substituted analogues of this compound (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

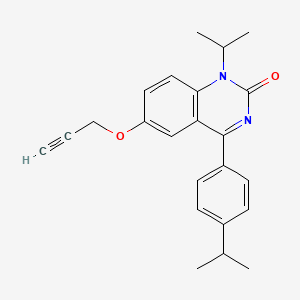

Synthesis of Pyrrolopyridinone Derivatives

- Zhang et al. (2017) developed a tandem intermolecular one-pot reaction for the synthesis of pyrrolo[3,2-c]pyridinone derivatives from 2-methyl-3-carbamoylpyrroles and aldehydes, indicating the versatility of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in creating diverse chemical structures (Zhang, Gao, Wan, Huang, Huang, & Zhang, 2017).

Chemical Reaction Studies

- Varlamov et al. (1993) explored the chemical reactions of tetrahydropyrrolo[3,2-c]pyridines, providing insights into their stereochemistry and potential applications in complex chemical syntheses (Varlamov, Borisova, Aliev, Stazharova, Sinitsyna, & Sakhnova, 1993).

Unusual Transformations in Acetylation

- Varlamov et al. (2000) reported on the unique transformations of tetrahydropyrrolo[3,2-c]pyridine under acetylation conditions, revealing unexpected chemical behavior that could be valuable in synthetic chemistry (Varlamov, Borisova, Voskressensky, Brook, & Chernyshev, 2000).

Novel Synthetic Procedures

- Schneller et al. (1984) described a novel synthetic procedure for creating 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, expanding the range of derivatives that can be synthesized from this compound (Schneller, Luo, Hosmane, & Durrfeld, 1984).

Three-Component Condensation for Carboxylic Acids

- Lichitsky et al. (2010) achieved the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via a three-component condensation process, showcasing the compound's utility in creating carboxylic acid derivatives (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Dimerization Under Acidic Hydrolysis

- Shiotani et al. (1986) discovered novel dimerized compounds formed from tetrahydrofuro[3,2-c]pyridine under acidic hydrolysis, indicating complex reaction pathways for this class of compounds (Shiotani, Morita, Inoue, Ishida, Doi, & In, 1986).

Domino Reaction for Pyrrolopyridinones

- Zhang et al. (2015) developed a catalyst-free reaction for synthesizing pyrrolopyridinones from 1-acryloyl-1-N-arylcarbamylcyclopropanes and amines, demonstrating the compound's role in facilitating complex chemical reactions (Zhang, Zhang, Wang, Wu, Duan, Liu, Liu, & Zhang, 2015).

Synthesis of Novel Pyrrolopyridines

- Vilches-Herrera et al. (2013) reported a novel method for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, adding to the array of complex molecules that can be derived from 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-5-3-7-6-9-4-2-8(7)10/h3,5,9H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMLWTWDUVBDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450735 | |

| Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine | |

CAS RN |

569351-26-4 | |

| Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)

![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)